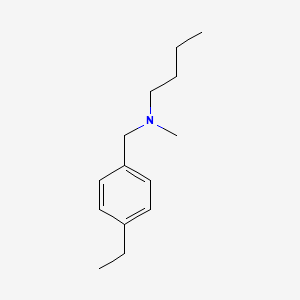![molecular formula C16H13ClN2O3S B14229495 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- CAS No. 540740-86-1](/img/structure/B14229495.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.
准备方法
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- typically involves several steps, including the activation of the carboxyl group and subsequent reactions to form the desired product. Common synthetic routes include:
Activation of Carboxyl Group: Using reagents such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt.
Formation of Amides: The carboxyl group is connected to amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides.
Cyclization Reactions: These reactions often involve the use of acids like methanesulfonic acid under reflux conditions to form the indole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate extracellular acidification and ameliorate metabolic acidosis, indicating its potential role in cellular metabolism and protection against hypoxic-ischemic injury . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.
相似化合物的比较
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-carboxaldehyde derivatives: Studied for their antitubercular activity.
1H-Indole-3-carbaldehyde derivatives: Investigated for their diverse biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
540740-86-1 |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC 名称 |
5-chloro-3-(2-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-13(9)23(21,22)15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI 键 |
RAXAJDPHDYMZJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


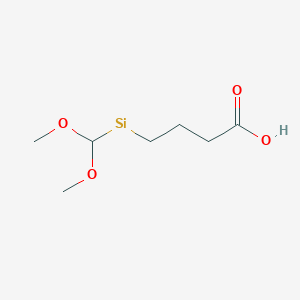

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
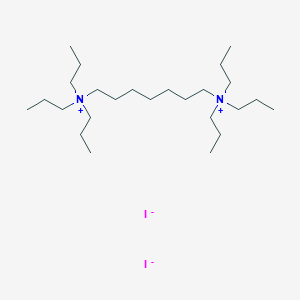
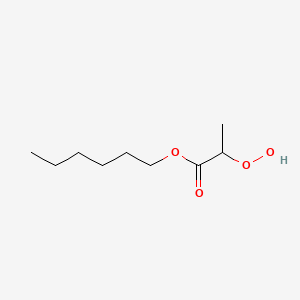


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)

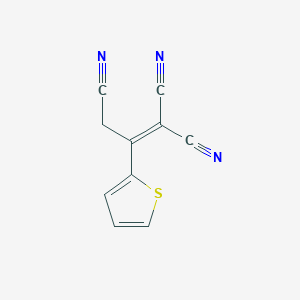
![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
